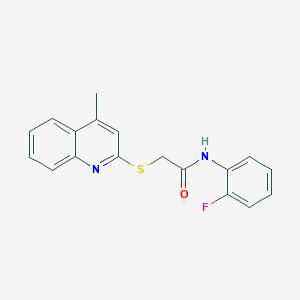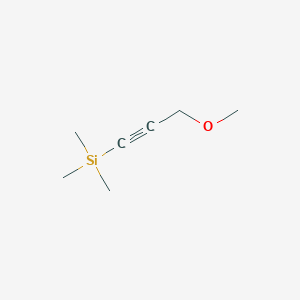
(3-Methoxyprop-1-yn-1-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyprop-1-yn-1-yl)trimethylsilane: is an organosilicon compound with the molecular formula C7H14OSi . It is a derivative of propyne, where a methoxy group is attached to the first carbon and a trimethylsilyl group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Mécanisme D'action
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-1-yn-1-yl)trimethylsilane typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a propargyl ether intermediate, which is subsequently silylated to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of propargyl alcohol and trimethylsilyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxyprop-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted propargyl ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Applications De Recherche Scientifique
Chemistry: (3-Methoxyprop-1-yn-1-yl)trimethylsilane is used as a building block in organic synthesis It is employed in the synthesis of complex molecules, including natural products and pharmaceuticals
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its ability to introduce functional groups and modify molecular structures makes it valuable in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings, where its unique properties enhance the performance of the final products.
Comparaison Avec Des Composés Similaires
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with ethoxy groups instead of a methoxy group.
3-Bromo-1-trimethylsilyl-1-propyne: Contains a bromine atom instead of a methoxy group.
3-Trimethylsilylpropargyl methacrylate: A methacrylate-based monomer with a similar propargyl structure.
Uniqueness: (3-Methoxyprop-1-yn-1-yl)trimethylsilane is unique due to the presence of both a methoxy group and a trimethylsilyl group. This combination imparts distinct reactivity and allows for selective functionalization in organic synthesis. The compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in the synthesis of complex molecules.
Propriétés
IUPAC Name |
3-methoxyprop-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJYVJDLABJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)
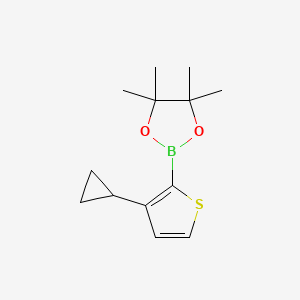
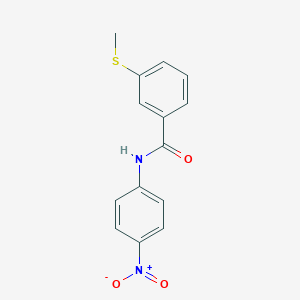
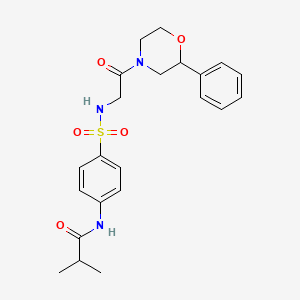
![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)
![2,5-dichloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2960836.png)
![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)
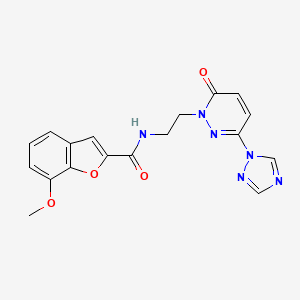
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2960840.png)
![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)
